molecular formula C11H20BrNSi2 B139410 3-Bromo-2,4-bis(trimethylsilyl)pyridine CAS No. 134391-69-8

3-Bromo-2,4-bis(trimethylsilyl)pyridine

Cat. No. B139410
CAS RN: 134391-69-8
M. Wt: 302.36 g/mol
InChI Key: QVFKXHFAHHZXGX-UHFFFAOYSA-N
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Description

3-Bromo-2,4-bis(trimethylsilyl)pyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it useful in a variety of research applications. In

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst in various reactions. It has been shown to activate various electrophiles, such as carbonyl compounds, in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Bromo-2,4-bis(trimethylsilyl)pyridine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-2,4-bis(trimethylsilyl)pyridine in lab experiments is its high reactivity. It is a versatile reagent that can be used in a variety of reactions. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one limitation is its cost, which can be expensive compared to other reagents.

Future Directions

There are several future directions for research on 3-Bromo-2,4-bis(trimethylsilyl)pyridine. One direction is the development of new synthetic methodologies using this compound. Another direction is the study of its mechanism of action in various reactions. Additionally, research can be done on the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, further studies can be done to investigate the potential biological activity of this compound.
Conclusion:
In conclusion, 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a versatile reagent that is commonly used in scientific research. Its high reactivity and low toxicity make it a useful tool in organic synthesis. Although there is limited information available on its biochemical and physiological effects, it has been shown to be safe to handle in the lab. There are several future directions for research on this compound, including the development of new synthetic methodologies and the investigation of its potential biological activity.

Synthesis Methods

The synthesis of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4-dimethylpyridine, which is reacted with trimethylsilyl chloride to form 2,4-bis(trimethylsilyl)pyridine. This compound is then brominated using N-bromosuccinimide to form 3-Bromo-2,4-bis(trimethylsilyl)pyridine. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

3-Bromo-2,4-bis(trimethylsilyl)pyridine is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound is also used in the development of new synthetic methodologies and in the study of reaction mechanisms.

properties

CAS RN

134391-69-8

Product Name

3-Bromo-2,4-bis(trimethylsilyl)pyridine

Molecular Formula

C11H20BrNSi2

Molecular Weight

302.36 g/mol

IUPAC Name

(3-bromo-2-trimethylsilylpyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C11H20BrNSi2/c1-14(2,3)9-7-8-13-11(10(9)12)15(4,5)6/h7-8H,1-6H3

InChI Key

QVFKXHFAHHZXGX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br

Canonical SMILES

C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br

synonyms

Pyridine, 3-bromo-2,4-bis(trimethylsilyl)- (9CI)

Origin of Product

United States

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